Glimepiride

Cardiovascular safety MACE Real-world evidence

Glimepiride (CAS 261361-60-8, cis-isomer; synonymous with CAS 93479-97-1) is a third-generation sulfonylurea (SU) oral hypoglycemic agent that stimulates insulin secretion via ATP-sensitive potassium (KATP) channel blockade in pancreatic β-cells. Unlike earlier-generation SUs, glimepiride exhibits a distinctive pharmacodynamic profile characterized by differential sulfonylurea receptor (SUR) isoform interactions, rapid reversibility at cardiac KATP channels, intrinsic PPARγ modulatory activity, and a lower propensity for hypoglycemia relative to glyburide/glibenclamide.

Molecular Formula C24H34N4O5S
Molecular Weight 490.6 g/mol
CAS No. 261361-60-8
Cat. No. B3422612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlimepiride
CAS261361-60-8
Molecular FormulaC24H34N4O5S
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
InChIInChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)
InChIKeyWIGIZIANZCJQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility73.6 [ug/mL] (The mean of the results at pH 7.4)
3.84e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Glimepiride CAS 261361-60-8: Evidence-Based Procurement Guide for Sulfonylurea Differentiation


Glimepiride (CAS 261361-60-8, cis-isomer; synonymous with CAS 93479-97-1) is a third-generation sulfonylurea (SU) oral hypoglycemic agent that stimulates insulin secretion via ATP-sensitive potassium (KATP) channel blockade in pancreatic β-cells [1]. Unlike earlier-generation SUs, glimepiride exhibits a distinctive pharmacodynamic profile characterized by differential sulfonylurea receptor (SUR) isoform interactions, rapid reversibility at cardiac KATP channels, intrinsic PPARγ modulatory activity, and a lower propensity for hypoglycemia relative to glyburide/glibenclamide [2]. These quantifiable distinctions carry direct implications for scientific selection, preclinical model design, and clinical procurement decisions where within-class substitution is inappropriate.

Why Glimepiride Cannot Be Simply Interchanged with Other Sulfonylureas: Evidence-Based Differentiation


Sulfonylureas have historically been analyzed as a medication class, which is inappropriate given the substantial differences in properties inherent to individual agents—hypoglycemic risk, SUR isoform selectivity, effects on myocardial ischemic preconditioning, and pleiotropic actions beyond insulin secretion [1]. Glimepiride, glyburide (glibenclamide), glipizide, and gliclazide each display distinct binding affinities for SUR1 (pancreatic), SUR2A (cardiac), and SUR2B (vascular smooth muscle) isoforms, producing divergent clinical safety profiles that preclude simple interchange [2]. The quantitative evidence below demonstrates why glimepiride occupies a differentiated position within the SU class and why procurement decisions must be guided by compound-specific, comparator-anchored data rather than class-level assumptions.

Quantified Differentiation of Glimepiride (CAS 261361-60-8) Against Closest Sulfonylurea Comparators


Lowest MACE Risk Among Sulfonylureas: Glimepiride vs. Glyburide and Glipizide in a 314,699-Patient Target Trial Emulation

Glimepiride demonstrates the lowest risk of major adverse cardiovascular events (MACE) among the three most commonly prescribed sulfonylureas. In a target trial emulation of 314,699 adults with type 2 diabetes and moderate cardiovascular risk, the 1-year MACE incidence was 2.5% for glimepiride, 2.7% for glipizide, and 2.8% for glyburide [1]. Compared with glimepiride, glyburide was associated with a statistically significant 10% higher MACE risk (HR 1.10, 95% CI 1.05–1.16), and glipizide with a 5% higher risk (HR 1.05, 95% CI 1.03–1.07) [1]. At 1 year, severe hypoglycemia occurred in 0.3% of glimepiride and glipizide initiators versus 0.4% for glyburide; glipizide had lower severe hypoglycemia risk than glimepiride (HR 0.82, 95% CI 0.77–0.87), while glyburide carried the greatest risk [1].

Cardiovascular safety MACE Real-world evidence Sulfonylurea differentiation

Preserved Glucose Counterregulation During Hypoglycemia: Glimepiride vs. Glyburide—A Randomized Controlled Clamp Study

Glimepiride preserves physiological counterregulation during hypoglycemia, whereas glyburide inappropriately stimulates insulin secretion at low glucose, prolonging hypoglycemia. In a randomized, placebo-controlled hyperinsulinemic hypoglycemic clamp study (glucose ~2.5 mmol/L) in 16 healthy volunteers, glyburide (10 mg) delayed plasma glucose recovery compared with both control and glimepiride (4 mg) [1]. Plasma glucose at the end of the 3-hour recovery period was 4.9 ± 0.2 mmol/L for control, 4.5 ± 0.2 mmol/L for glimepiride (P = 0.08 vs. control, not significant), and 3.7 ± 0.2 mmol/L for glyburide (P = 0.0001 vs. control) [1]. Glyburide stimulated insulin secretion during recovery (0.89 ± 0.13 vs. 1.47 ± 0.15 pmol·kg⁻¹·min⁻¹, control vs. glyburide; P = 0.001), whereas glimepiride did not (P = 0.08) [1]. This differential effect on insulin secretion at low plasma glucose is a mechanistic basis for the clinically observed lower severe hypoglycemia frequency with glimepiride [1].

Hypoglycemia recovery Insulin secretion dynamics Counterregulation Safety pharmacology

Preservation of Ischemic Preconditioning and Infarct-Size Limitation: Glimepiride vs. Glyburide and Gliclazide in Isolated Rat Heart

Glimepiride uniquely preserves the myocardial protective effects of ischemic preconditioning (IPC), whereas glyburide (glibenclamide) abolishes them. In isolated Langendorff-perfused rat hearts subjected to IPC (3 cycles of 5-min global ischemia/reperfusion), infarct size was 23.7% ± 1.3% in the IPC group [1]. Addition of glimepiride (GLM, 10 μmol/L) did not significantly alter IPC protection (infarct size 24.6% ± 1.0%, P not significant vs. IPC alone) [1]. In contrast, glyburide (GLB, 10 μmol/L) increased infarct size to 40.4% ± 1.4% (P < 0.01 vs. IPC), essentially abolishing IPC protection and approaching the control group infarct size of 43.3% ± 1.8% [1]. Gliclazide (GLC, 50 μmol/L) produced an intermediate effect (33.1% ± 1.3%) [1]. Under simulated ischemia, glyburide decreased IKATP from 20.65 ± 7.80 to 9.09 ± 0.10 pA/pF (P < 0.01), whereas glimepiride (1 μmol/L) did not significantly inhibit IKATP [1].

Ischemic preconditioning Infarct size KATP channel Cardioprotection

Unique Intrinsic PPARγ Transcriptional Activity: Glimepiride vs. Glibenclamide in 3T3-L1 Adipocytes

Glimepiride possesses intrinsic PPARγ transcriptional activity that is absent in the second-generation sulfonylurea glibenclamide (glyburide), representing a unique pleiotropic mechanism beyond insulin secretion. In fully differentiated 3T3-L1 adipocytes, 1 μM glimepiride significantly elevated endogenous PPARγ transcriptional activity, with the maximum effect reaching approximately 20% of that produced by 1 μM pioglitazone (a full PPARγ agonist) [1]. Under identical experimental conditions, glibenclamide produced no detectable PPARγ-stimulatory effect [1]. Furthermore, glimepiride treatment increased transcriptional levels of aP2 (an adipogenic marker gene) by 2.4-fold in 3T3-L1 adipocytes and 3.7-fold in fibroblasts, and promoted adipocyte differentiation as measured by triglyceride content [1]. This PPARγ activity is distinct from SU receptor-mediated insulin secretion and provides a molecular basis for glimepiride's reported insulin-sensitizing effects observed clinically [1].

PPARγ Insulin sensitivity Pleiotropic effects Adipocyte differentiation

Favorable Weight Impact Profile: Glimepiride vs. Glyburide and Glipizide from Meta-Analytic Data

Glimepiride demonstrates a more favorable body weight impact profile compared with other second-generation sulfonylureas. Aggregated clinical data show that glimepiride produces a weight change ranging from −0.2 kg to +2.0 kg, with a near-neutral net effect in many studies [1]. By comparison, glyburide (glibenclamide) is associated with a weight gain range of −0.4 kg to +3.8 kg, and glipizide with approximately +0.5 kg [1]. While all sulfonylureas can cause weight gain through increased insulin secretion, the lower magnitude observed with glimepiride is consistent with its pleiotropic PPARγ activity and more physiological insulin release profile, which reduces between-meal hyperinsulinemia [2]. Reported data note that glimepiride was not associated with weight gain relative to other sulfonylureas in multiple comparative analyses [2].

Body weight Weight gain Metabolic profile Sulfonylurea comparison

Once-Daily Dosing with Lowest Effective Milligram Dose Among Sulfonylureas: Pharmacokinetic and Practical Differentiation

Glimepiride achieves glycemic control at the lowest daily milligram dose (1–8 mg once daily) among all sulfonylureas, with 100% absolute bioavailability and no food interaction, guaranteeing highly reproducible pharmacokinetics [1]. Its rapid onset of action permits once-daily dosing, in contrast to glyburide which is typically administered once or twice daily (2.5–20 mg/day), and glipizide which is often given in divided doses (2.5–20 mg/day) [2]. Glimepiride maintained more physiological regulation of insulin secretion during physical exercise than glibenclamide, suggesting lower hypoglycemia risk during daily activities [1]. The low milligram requirement combined with once-daily dosing offers logistical advantages in both clinical and research settings [3].

Once-daily dosing Pharmacokinetics Lowest effective dose Patient adherence

Best Research and Industrial Application Scenarios for Glimepiride CAS 261361-60-8 Derived from Quantitative Differentiation Evidence


Cardiovascular Safety Profiling Studies in T2DM Models with Coronary Artery Disease

Glimepiride is the preferred sulfonylurea for preclinical or clinical studies involving T2DM populations with documented or elevated risk of coronary artery disease (CAD). Evidence from a 314,699-patient target trial emulation shows glimepiride confers the lowest MACE risk among SUs [1], and a retrospective analysis of 11,141 patients found a trend toward increased mortality with glyburide (HR 1.36) and glipizide (HR 1.39) vs. glimepiride in those with documented CAD [2]. The mechanistic basis—preservation of ischemic preconditioning (infarct size 24.6% with glimepiride vs. 40.4% with glyburide in rat heart IPC models) [3]—further supports glimepiride selection when studying myocardial ischemia-reperfusion outcomes under SU therapy. Researchers should explicitly exclude glyburide from protocols involving myocardial ischemia endpoints and consider glimepiride as the SU comparator of choice.

Hypoglycemia Risk-Minimized Study Protocols in Elderly or Hypoglycemia-Prone Populations

When designing studies in elderly populations or protocols where hypoglycemia risk minimization is a primary safety endpoint, glimepiride offers quantifiable advantages over glyburide. Randomized controlled clamp data demonstrate that glimepiride (4 mg) preserves physiological glucose counterregulation (recovery glucose 4.5 mmol/L, not significantly different from control 4.9 mmol/L), whereas glyburide (10 mg) significantly impairs recovery (3.7 mmol/L, P = 0.0001) through inappropriate insulin stimulation during hypoglycemia [1]. Clinical trial data confirm lower hypoglycemia incidence with glimepiride vs. glyburide at equivalent glycemic efficacy [2]. For elderly patients specifically, systematic review evidence indicates glimepiride may be a better option than gliclazide in older adults due to lower severe hypoglycemia risk in this subgroup [3].

Dual-Mechanism Research: Insulin Secretagogue with Intrinsic PPARγ-Mediated Insulin Sensitization

Glimepiride is uniquely suited for research exploring compounds that simultaneously stimulate insulin secretion and enhance peripheral insulin sensitivity through PPARγ activation. This dual mechanism is not shared by other sulfonylureas: glibenclamide (glyburide) shows no detectable PPARγ transcriptional activity under identical conditions in 3T3-L1 adipocytes, while glimepiride demonstrates ~20% of pioglitazone-level PPARγ activity and upregulates adipogenic markers (aP2) by 2.4–3.7-fold [1]. This makes glimepiride the sulfonylurea of choice for in vitro and in vivo studies investigating combined β-cell and adipose tissue mechanisms, PPARγ partial agonism, or differentiation between pure insulin secretagogues and agents with additional insulin-sensitizing properties.

Once-Daily Dosing Protocols Requiring Simplified Drug Administration and High Adherence

For long-term preclinical or clinical studies where dosing simplicity is critical for protocol adherence and data reproducibility, glimepiride's once-daily regimen (1–8 mg) with 100% absolute bioavailability and the absence of food interactions provides a logistical advantage over comparator SUs that often require divided doses [1]. The lowest effective dose (1 mg/day) among all sulfonylureas reduces pill burden and simplifies blinding procedures [2]. This is particularly relevant for chronic dosing studies exceeding 12 weeks, where multi-daily dosing regimens of glipizide or glyburide may introduce compliance-related variability that confounds endpoint assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glimepiride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.